molecular formula C23H22N4O2 B11644259 6-amino-4-[2-(benzyloxy)phenyl]-3-propyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile

6-amino-4-[2-(benzyloxy)phenyl]-3-propyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B11644259
M. Wt: 386.4 g/mol
InChI Key: FIXQVAGYQWHULC-UHFFFAOYSA-N
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Description

6-amino-4-[2-(benzyloxy)phenyl]-3-propyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound that belongs to the pyrano[2,3-c]pyrazole family This compound is characterized by its unique structure, which includes an amino group, a benzyloxyphenyl group, and a pyrano[2,3-c]pyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-4-[2-(benzyloxy)phenyl]-3-propyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multi-step process. One common method involves the one-pot, four-component reaction of aryl aldehydes, hydrazine hydrate, ethyl benzoylacetate, and malonitrile . This reaction is catalyzed by choline chloride-based thiourea, which provides a highly efficient and eco-friendly synthesis route .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

6-amino-4-[2-(benzyloxy)phenyl]-3-propyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Benzylic alcohols, ketones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-amino-4-[2-(benzyloxy)phenyl]-3-propyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological pathways . For example, it has been shown to block the cell cycle through a p53-independent pathway, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-amino-4-[2-(benzyloxy)phenyl]-3-propyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile is unique due to its specific substitution pattern and the presence of the propyl group, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C23H22N4O2

Molecular Weight

386.4 g/mol

IUPAC Name

6-amino-4-(2-phenylmethoxyphenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C23H22N4O2/c1-2-8-18-21-20(17(13-24)22(25)29-23(21)27-26-18)16-11-6-7-12-19(16)28-14-15-9-4-3-5-10-15/h3-7,9-12,20H,2,8,14,25H2,1H3,(H,26,27)

InChI Key

FIXQVAGYQWHULC-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=CC=C3OCC4=CC=CC=C4

Origin of Product

United States

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